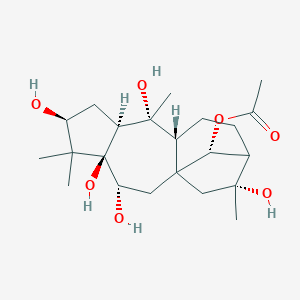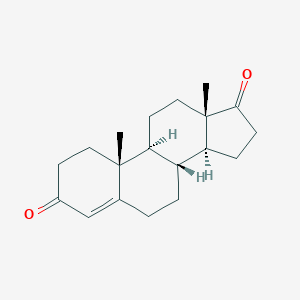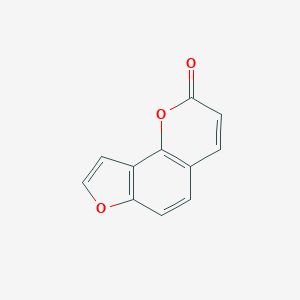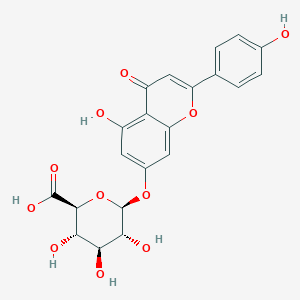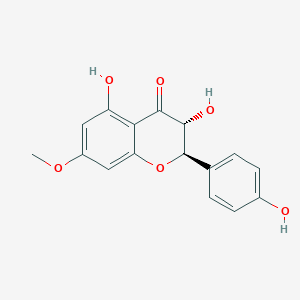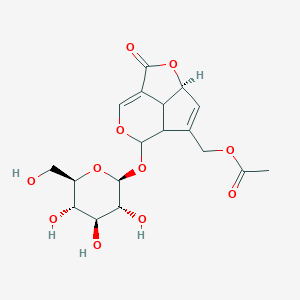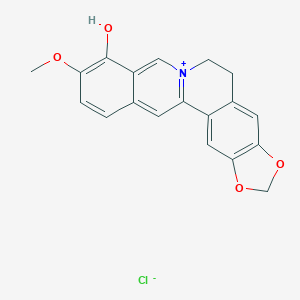
Berberrubine
Descripción general
Descripción
Berberrubine is an active metabolite of berberine . It is used for research and development purposes .
Synthesis Analysis
Berberrubine and its hydrogenated analogs have been modified at different positions with various substituents . The synthesis of berberine derivatives has been studied for their antiviral activity . Berberine itself and its 12-nitro and 9-O derivatives having heterocyclic motifs in the substituent were shown to have the highest antiviral activity .Molecular Structure Analysis
The molecular formula of Berberrubine is C19H16ClNO4 .Chemical Reactions Analysis
Berberrubine is transformed through CYP450 isoenzymes . CYP2D6, CYP1A2, and CYP3A4 seem to be the dominant CYP450 isoenzymes transforming Berberrubine into its metabolites .Physical And Chemical Properties Analysis
Berberrubine is a yellow solid, with a melting point of 145.1–146.7°C . It is soluble in hot water, slightly soluble in cold water or ethanol, and insoluble in benzene, ether, chloroform, and other organic solvents .Aplicaciones Científicas De Investigación
Metabolic Disease Management
Berberrubine has been identified as a metabolite of Berberine, which shows promise in managing metabolic diseases. It is involved in processes such as inhibiting hepatic lipid production, increasing hepatic lipid clearance, and improving insulin resistance. This makes it a potential candidate for treating conditions like diabetes and dyslipidemia .
Cardiovascular Health
Research has explored the application of Berberine, and by extension Berberrubine, in vascular diseases. Its pharmacokinetics suggest a role in promoting cardiovascular health by influencing factors like blood lipid levels and endothelial function .
Liver Function
Berberrubine is involved in liver metabolism through oxidative demethylation and glucuronidation. This indicates its potential use in enhancing liver function and treating liver-related disorders .
Pharmacological Research
The therapeutic effects of Berberine, which converts to Berberrubine in the body, are being studied extensively. Berberrubine may share similar pharmacological properties, making it a subject of interest for drug development and clinical applications .
Epigenetic Regulation
The compound has been associated with epigenetic modifications, which could have implications for gene expression and disease manifestation. Research into this application could lead to breakthroughs in understanding disease mechanisms at the molecular level .
Apoptosis and Autophagy Regulation
Studies suggest that Berberrubine might influence apoptosis (programmed cell death) and autophagy (cellular degradation), which are critical processes in cancer and other diseases .
Diabetes Treatment
Given its impact on lipid metabolism and insulin resistance, Berberrubine is being investigated for its hypoglycemic effect, making it a promising drug candidate for diabetes treatment .
Each of these fields presents unique opportunities for scientific research applications of Berberrubine, with ongoing studies aiming to further understand and harness its potential benefits.
Frontiers | Efficacy and underlying mechanisms of berberine against… Therapeutic Application of Berberine: a Consolidated Review Therapeutic Effects of Berberine in Metabolic Diseases and Diabetes… Frontiers | Berberine: A Review of its Pharmacokinetics Properties and… Biological properties and clinical applications of berberine - Springer
Mecanismo De Acción
Target of Action
Berberrubine, a main active metabolite of Berberine, modulates lipid production and clearance in the liver by regulating cellular targets such as cluster of differentiation 36 (CD36) , acetyl-CoA carboxylase (ACC) , microsomal triglyceride transfer protein (MTTP) , scavenger receptor class B type 1 (SR-BI) , low-density lipoprotein receptor (LDLR) , and ATP-binding cassette transporter A1 (ABCA1) . It also targets proteins such as endothelial nitric oxide synthase (eNOS) and lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1) to maintain vascular function .
Mode of Action
Berberrubine interacts with its targets to modulate lipid production and clearance in the liver, and to maintain vascular function. It inhibits hepatic lipid production, increases hepatic lipid clearance, improves insulin resistance, promotes AMPK phosphorylation, influences apoptosis and autophagy in lipid cells, and regulates epigenetic modifications .
Biochemical Pathways
Berberrubine affects multiple biochemical pathways. It shows remarkable anti-inflammatory, antioxidant, antiapoptotic, and antiautophagic activity via the regulation of multiple signaling pathways, including AMP-activated protein kinase (AMPK) , nuclear factor κB (NF-κB) , mitogen-activated protein kinase silent information regulator 1 (SIRT-1) , hypoxia-inducible factor 1α (HIF-1α) , vascular endothelial growth factor phosphoinositide 3-kinase (PI3K) , protein kinase B (Akt) , janus kinase 2 (JAK-2) , Ca 2+ channels , and endoplasmic reticulum stress .
Pharmacokinetics
The absolute bioavailability of berberrubine was determined to be 31.6% . It is rapidly absorbed and widely distributed in various tissues. The level of berberrubine in the liver is highest, followed by the kidney, spleen, and heart .
Result of Action
Berberrubine treatments could significantly improve hepatic steatosis and insulin resistance in high-fat diet (HFD)–fed mice and oleic acid (OA)–treated HepG2 cells . It prevents lipid accumulation by regulating the protein expression of ATGL, GK, PPARα, CPT-1, ACC1, FAS, and CD36 . Compared with Berberine, Berberrubine could maintain glucose homeostasis via GLUT2, GSK3β, and G6Pase in HFD-fed mice .
Action Environment
The gut microbiota plays a significant role in the action of Berberrubine. It influences intestinal lipid synthesis and metabolism by modulating gut microbiota composition and metabolism . Berberrubine treatment could greatly modify the structure and composition of gut microbiota . At the genus level, Berberrubine treatment decreased Lactobacillus and Romboutsia, while it increased beneficial bacteria, such as Ileibacterium and Mucispirillum .
Safety and Hazards
Propiedades
IUPAC Name |
17-methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-16-ol;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4.ClH/c1-22-16-3-2-11-6-15-13-8-18-17(23-10-24-18)7-12(13)4-5-20(15)9-14(11)19(16)21;/h2-3,6-9H,4-5,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFSYEVKFOOLFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15401-69-1 | |
| Record name | Benzo[g]-1,3-benzodioxolo[5,6-a]quinolizinium, 5,6-dihydro-9-hydroxy-10-methoxy-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15401-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Berberrubine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015401691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Berberrubine, hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96347 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



